molecular formula C11H16N2O2S2 B2899313 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide CAS No. 708999-44-4

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

Cat. No. B2899313
CAS RN: 708999-44-4
M. Wt: 272.38
InChI Key: HPIYMWSRCZTJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylureas, which are known for their ability to regulate insulin secretion in the pancreas. However, EHT 1864 has shown promise in inhibiting the activity of Rho guanine nucleotide exchange factors (RhoGEFs), which are proteins involved in cell signaling pathways that play a crucial role in cancer cell proliferation and metastasis.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. The structural similarity to celecoxib, a well-known anti-inflammatory drug, suggests that derivatives of this compound could be synthesized and evaluated for their ability to reduce inflammation. Research indicates that certain derivatives exhibit significant anti-inflammatory activity without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib .

Analgesic Properties

Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to possess analgesic properties. This means they can potentially be used to develop new pain-relief medications. One particular derivative demonstrated significant analgesic activity in research studies .

Antioxidant Effects

The antioxidant capacity of this compound’s derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to chronic diseases. The compound’s derivatives could contribute to the development of new antioxidant therapies .

Anticancer Activity

Research has explored the use of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide derivatives as anticancer agents. These derivatives have been evaluated against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. Some derivatives showed significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer treatment .

Anti-HCV Agent

The compound’s derivatives have also been investigated for their activity against Hepatitis C Virus (HCV). Specifically, they have been tested for their inhibitory effects on the HCV NS5B RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. This suggests a potential use in developing treatments for HCV infection .

Carbonic Anhydrase IX Inhibition

In the context of cancer, carbonic anhydrase IX (CA IX) is often overexpressed in solid tumors and is associated with tumor hypoxia and altered pH. Derivatives of 4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide have been shown to inhibit CA IX effectively. This inhibition is crucial for discovering novel antiproliferative agents, as selective inhibition of CA IX can be a therapeutic target for cancer treatment .

properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-3-9-5-7-10(8-6-9)17(14,15)13-11(16)12-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIYMWSRCZTJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(ethylcarbamothioyl)benzenesulfonamide

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